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This technical guide provides an in-depth exploration of 5-Aminoimidazole-4-carboxamide

ribonucleotide (AICAR), a critical intermediate in the de novo purine biosynthesis pathway. This

document is intended for researchers, scientists, and drug development professionals, offering

a detailed overview of AICAR's metabolism, its enzymatic regulation, and its dual function as

both a biosynthetic precursor and a key signaling molecule.

Introduction: AICAR's Central Position in Cellular
Metabolism
5-Aminoimidazole-4-carboxamide ribonucleotide, also known as ZMP, is a naturally occurring

metabolite present in all organisms as an intermediate in the synthesis of inosine

monophosphate (IMP), the precursor to all purine nucleotides.[1] The final two steps of the ten-

step de novo purine synthesis pathway are dedicated to the conversion of AICAR into IMP.[2][3]

This conversion is catalyzed by the bifunctional enzyme AICAR transformylase/IMP

cyclohydrolase (ATIC).[1][4][5]

Beyond its fundamental role as a building block for DNA and RNA, AICAR has garnered

significant attention for its function as a pharmacological activator of AMP-activated protein

kinase (AMPK), a master regulator of cellular energy homeostasis.[6][7] This dual role places

AICAR at a crucial intersection of metabolic and signaling pathways, making it a molecule of
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significant interest in various pathological conditions, including metabolic disorders and cancer.

[1][8]

The De Novo Purine Biosynthesis Pathway and
AICAR's Transformation
The de novo synthesis of purines is a highly conserved and energy-intensive process that

constructs the purine ring from various small molecule precursors. AICAR is the penultimate

intermediate in this pathway.

The Bifunctional Enzyme: ATIC
The conversion of AICAR to IMP is efficiently handled by a single protein with two distinct

catalytic domains, ATIC.[1][4]

AICAR Transformylase (AICAR-Tfase): The C-terminal domain of ATIC catalyzes the transfer

of a formyl group from N¹⁰-formyl-tetrahydrofolate (N¹⁰-fTHF) to the 5-amino group of AICAR.

This reaction produces the intermediate 5-formamidoimidazole-4-carboxamide

ribonucleotide (FAICAR).[2][4]

IMP Cyclohydrolase (IMPCHase): The N-terminal domain of ATIC then catalyzes an

intramolecular cyclization of FAICAR, releasing a water molecule to form the final purine ring

structure of IMP.[4][9]

This bifunctional arrangement is thought to be advantageous, potentially facilitating the transfer

of the unstable FAICAR intermediate between active sites, although kinetic studies have shown

no direct evidence of substrate channeling.[10] The IMP cyclohydrolase reaction is essentially

irreversible and helps drive the overall conversion of AICAR to IMP, as the transformylase

reaction is reversible.[10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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